Indole, 5-acetyl-3-piperidinomethyl-
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Overview
Description
Indole, 5-acetyl-3-piperidinomethyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound Indole, 5-acetyl-3-piperidinomethyl- is of particular interest due to its unique structure, which combines the indole moiety with an acetyl group and a piperidinomethyl group, potentially enhancing its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-acetyl-3-piperidinomethyl- typically involves the Mannich reaction, where an indole derivative is reacted with formaldehyde and a secondary amine, such as piperidine . The reaction conditions often include the use of an acid catalyst and a solvent like methanol or ethanol. The acetylation of the indole derivative can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of Indole, 5-acetyl-3-piperidinomethyl- may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Indole, 5-acetyl-3-piperidinomethyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Indole, 5-acetyl-3-piperidinomethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Indole, 5-acetyl-3-piperidinomethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to multiple receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
Indole, 5-acetyl-3-piperidinomethyl- is unique due to its combined acetyl and piperidinomethyl groups, which may enhance its biological activity and chemical reactivity compared to other indole derivatives . This unique structure allows for diverse applications in scientific research and industry.
Properties
CAS No. |
69382-22-5 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[3-(piperidin-1-ylmethyl)-1H-indol-5-yl]ethanone |
InChI |
InChI=1S/C16H20N2O/c1-12(19)13-5-6-16-15(9-13)14(10-17-16)11-18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8,11H2,1H3 |
InChI Key |
GPTNRJMZXRLDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CN3CCCCC3 |
Origin of Product |
United States |
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